molecular formula C24H24N2O4S B2770451 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 946211-01-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2770451
CAS RN: 946211-01-4
M. Wt: 436.53
InChI Key: XNWHHFBWBWOXAW-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Quinazoline Derivatives

A study explored the pharmacological and structure-activity relationship of N-substituted quinazoline derivatives, synthesizing a series of compounds evaluated for diuretic, antihypertensive, and anti-diabetic potential in rats. Among these, a compound demonstrated significant activity, highlighting the therapeutic potential of such derivatives in managing hypertension and diabetes Mujeeb Ur Rahman et al., 2014.

Rhodium-Catalyzed Cyanation of C-H Bonds

Another research utilized N-cyano-N-phenyl-p-methylbenzenesulfonamide as an efficient cyanating agent for the rhodium-catalyzed cyanation of chelation-assisted C-H bonds. This method facilitated the synthesis of various benzonitrile derivatives, showcasing a novel approach to functionalizing aromatic compounds Manthena Chaitanya et al., 2013.

Spectroscopic Study of Zinquin-Related Fluorophores

Research on the syntheses of Zinquin ester precursors and their analogues revealed compounds exhibiting a bathochromic shift upon Zn(II) addition. These findings contribute to the understanding of Zn(II) detection and quantification, with implications for biochemical assays and imaging M. Kimber et al., 2003.

Synthesis of Substituted Tetrahydroisoquinolines as Anticancer Agents

The synthesis of tetrahydroisoquinoline derivatives and their evaluation as potential anticancer agents demonstrated promising cytotoxicity against various cancer cell lines. This research underscores the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment K. Redda et al., 2010.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-15-21(30-2)11-13-23(17)31(28,29)25-20-10-12-22-19(16-20)9-6-14-26(22)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWHHFBWBWOXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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